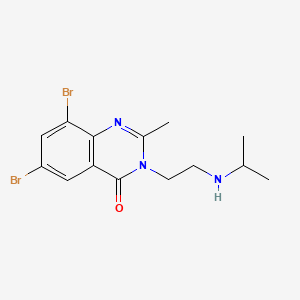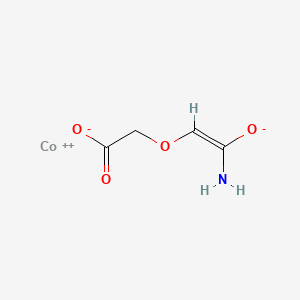
Cobalt diglycolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt diglycolamide is a coordination compound formed by the interaction of cobalt ions with diglycolamide ligands. Diglycolamides are a class of compounds known for their ability to form stable complexes with various metal ions, making them useful in a range of applications, particularly in the field of nuclear chemistry and waste management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt diglycolamide typically involves the reaction of cobalt salts, such as cobalt chloride or cobalt nitrate, with diglycolamide ligands in an appropriate solvent. The reaction is often carried out under mild conditions, with the temperature and pH carefully controlled to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the final product, such as crystallization or solvent extraction .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt diglycolamide can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new cobalt-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Cobalt diglycolamide has a wide range of scientific research applications, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal ion interactions with biological molecules.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the extraction and separation of rare earth elements and other metals from ores and waste streams .
Wirkmechanismus
The mechanism of action of cobalt diglycolamide involves the coordination of the diglycolamide ligands to the cobalt ion, forming a stable complex. The ligands donate electron pairs to the cobalt ion, stabilizing it in a specific oxidation state. This coordination can influence the reactivity and properties of the cobalt ion, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Cobalt diglycolamide can be compared with other similar compounds, such as:
- Nickel diglycolamide
- Copper diglycolamide
- Zinc diglycolamide
These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, nickel diglycolamide may have different stability and reactivity compared to this compound, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
68133-85-7 |
|---|---|
Molekularformel |
C4H5CoNO4 |
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
2-[(E)-2-amino-2-oxidoethenoxy]acetate;cobalt(2+) |
InChI |
InChI=1S/C4H7NO4.Co/c5-3(6)1-9-2-4(7)8;/h1,6H,2,5H2,(H,7,8);/q;+2/p-2/b3-1+; |
InChI-Schlüssel |
CEPFLBGIHYSBQG-KSMVGCCESA-L |
Isomerische SMILES |
C(C(=O)[O-])O/C=C(\N)/[O-].[Co+2] |
Kanonische SMILES |
C(C(=O)[O-])OC=C(N)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



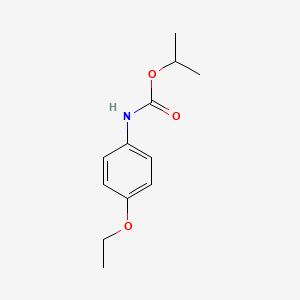
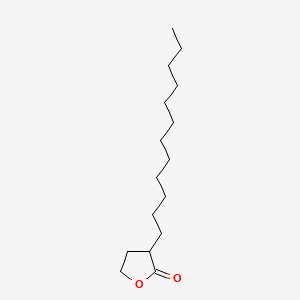
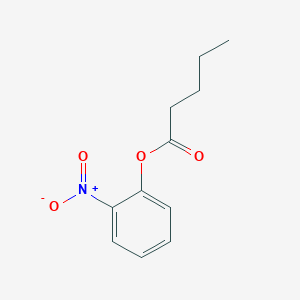


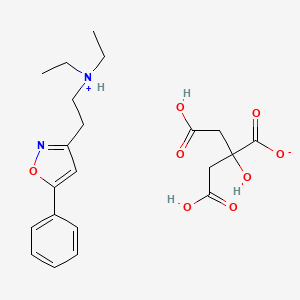


![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
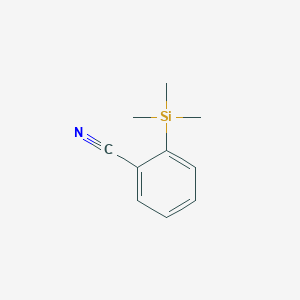

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
